(S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide
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Overview
Description
(S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a phenyl ring attached to a propanamide backbone. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanamide and paraformaldehyde.
Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydroxymethyl group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)phenylpropanamide or 4-(formylmethyl)phenylpropanamide.
Reduction: Formation of (S)-2-amino-N-(4-(aminomethyl)phenyl)propanamide.
Substitution: Formation of substituted derivatives such as 4-bromo or 4-nitro derivatives.
Scientific Research Applications
(S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-3-phenylpropanamide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-(hydroxymethyl)phenylpropanamide: Lacks the chiral center, resulting in different biological activities.
®-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide: The enantiomer of the compound, which may have different biological properties.
Uniqueness
(S)-2-amino-N-(4-(hydroxymethyl)phenyl)propanamide is unique due to its combination of a chiral center, a hydroxymethyl group, and a phenyl ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2S)-2-amino-N-[4-(hydroxymethyl)phenyl]propanamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(11)10(14)12-9-4-2-8(6-13)3-5-9/h2-5,7,13H,6,11H2,1H3,(H,12,14)/t7-/m0/s1 |
InChI Key |
WVHYSQPIGWZPAZ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CO)N |
Origin of Product |
United States |
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